N-(2-aminophenyl)pyridine-4-carboxamide
Description
Contextualization within Pyridine (B92270) Carboxamide and Benzamide (B126) Derivatives Research
N-(2-aminophenyl)pyridine-4-carboxamide is a member of the larger classes of pyridine carboxamide and benzamide derivatives. Pyridine carboxamides, in particular, have garnered significant attention in medicinal chemistry. The commercial success of boscalid, a pyridine carboxamide fungicide, spurred further investigation into this class of compounds for various applications. acs.org Research has demonstrated that derivatives of pyridine carboxamide exhibit a wide range of biological activities, including antifungal, anticancer, and antitubercular properties. acs.orgnih.gov For instance, novel pyridine carboxamide derivatives bearing a diarylamine scaffold have shown promising antifungal activity by potentially inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org
Similarly, benzamide derivatives are a well-established pharmacophore in drug discovery. The N-(2-aminophenyl)benzamide moiety, in particular, is recognized as a key structural feature in a variety of biologically active compounds. It serves as a zinc-binding group in histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. nih.govacs.org The exploration of N-(2-aminophenyl)benzamide derivatives has led to the discovery of potent and selective inhibitors of various enzymes, highlighting the therapeutic potential of this structural framework. nih.govacs.orgacs.orgnih.gov
Significance of the Aminophenyl and Pyridine Moieties in Chemical Biology
The chemical architecture of this compound is distinguished by the presence of two crucial moieties: an aminophenyl group and a pyridine ring. Each of these components contributes significantly to the potential biological activity of the parent molecule.
The aminophenyl moiety , specifically the ortho-amino substitution pattern, is a key feature in many bioactive molecules. The o-aminoaniline group has been instrumental in the field of peptide and protein chemistry. acs.org Furthermore, the N-(2-aminophenyl) group is a critical component of many kinase inhibitors, where it often acts as a hinge-binding motif, interacting with the backbone of the kinase enzyme. This interaction is crucial for the inhibitory activity of these compounds. The development of N-(4-aminopyridin-2-yl)amides as selective B-Raf(V600E) inhibitors showcases the importance of the aminophenyl-like scaffold in targeted cancer therapy. nih.gov
The pyridine moiety is a ubiquitous heterocyclic scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs. acs.org Its prevalence is due to several advantageous properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. acs.org Furthermore, the pyridine ring is a bioisostere of a phenyl ring but with altered electronic and solubility properties, which can be exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The pyridine core is a key element in drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net
Overview of Research Gaps and Future Directions for this compound
Despite the clear potential inferred from its chemical structure and the extensive research into related compounds, a comprehensive investigation specifically focused on this compound is notably absent in the current scientific literature. This lack of dedicated research presents several opportunities for future exploration.
Detailed Research Findings:
While no direct studies on the biological activity of this compound are available, research on structurally similar compounds provides valuable insights. For example, a study on novel pyridine carboxamides with a diarylamine scaffold, which shares a similar structural concept, demonstrated antifungal activity. acs.org Specifically, compound 3f in that study, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed significant in vivo antifungal activity against Botrytis cinerea. acs.org
Interactive Data Table: Antifungal Activity of a Structurally Related Compound
| Compound | Target Fungus | In Vivo Efficacy (200 mg/L) | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | 53.9% preventative efficacy | acs.org |
Another area of potential interest is in cancer research. Derivatives of N-(2-aminophenyl)benzamide have been extensively studied as HDAC inhibitors. acs.orgfrontiersin.orgresearchgate.net For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited potent inhibitory activity against HDAC1, HDAC2, and HDAC3. frontiersin.org
Interactive Data Table: HDAC Inhibitory Activity of a Related Benzamide Derivative
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | 260.7 | 255.7 | frontiersin.org |
Research Gaps and Future Directions:
The primary research gap is the absence of a systematic evaluation of this compound itself. Future research should therefore focus on:
Synthesis and Characterization: The development and optimization of a synthetic route for this compound would be the first crucial step. While general methods for amide bond formation are well-established, a specific and efficient protocol for this compound needs to be documented. nih.gov
Biological Screening: A comprehensive biological screening of this compound is warranted. Based on the activities of related compounds, this screening should include assays for:
Antifungal activity: Investigating its potential as an agricultural or clinical antifungal agent.
Anticancer activity: Screening against a panel of cancer cell lines to determine its antiproliferative effects. Given the prevalence of the N-(2-aminophenyl) moiety in kinase inhibitors, evaluating its activity against various kinases would be a logical step. acs.orgnih.gov
Enzyme inhibition: Specifically testing its inhibitory potential against enzymes like HDACs and other relevant therapeutic targets.
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, the synthesis and evaluation of a library of analogues of this compound would be essential to establish a clear SAR. This would involve modifying both the pyridine and the aminophenyl rings to optimize potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHVELTLHFPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360660 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105101-25-5 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of N 2 Aminophenyl Pyridine 4 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N-(2-aminophenyl)pyridine-4-carboxamide. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of hydrogen and carbon atoms, which is crucial for confirming the compound's structure.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) and aminophenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons provide valuable information about their relative positions on the aromatic rings.
For instance, in derivatives of N-phenylthieno[2,3-b]pyridine-2-carboxamide, the amide proton (NH) signal often appears as a singlet and its integration corresponds to one proton. This signal is also exchangeable with deuterium (B1214612) oxide (D₂O). nih.gov The protons of the aminophenyl group also give rise to characteristic signals, with their chemical shifts influenced by the electronic effects of the amino and amide groups. The amine (NH₂) protons are typically observed as a broad singlet, which can also be confirmed by D₂O exchange.
Interactive Data Table: ¹H NMR Chemical Shifts for Related Pyridinecarboxamide Structures
| Compound | Solvent | Amide Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| N-(4-fluorophenyl)-thieno[2,3-b]pyridine-2-carboxamide nih.gov | DMSO-d₆ | 9.79 (s, 1H) | 8.29 (s, 1H), 8.21 (dd, 1H), 7.84 (dd, 1H), 7.68 (dd, 2H), 7.26 (dd, 1H), 7.19 (t, 2H) | 6.76 (s, 2H, NH₂) |
| N-(4-chlorophenyl)-thieno[2,3-b]pyridine-2-carboxamide nih.gov | DMSO-d₆ | 9.86 (s, 1H) | 8.30 (s, 1H), 8.22 (dd, 1H), 7.85 (dd, 1H), 7.72 (d, 2H), 7.41 (d, 2H), 7.26 (dd, 1H) | 6.79 (s, 2H, NH₂) |
| 2-Pyridinecarboxamide chemicalbook.com | CDCl₃ | 6.7, 7.9 (broad) | 8.579, 8.214, 7.859, 7.450 |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets. The specific coupling constants (J values) are not included for brevity but are crucial for detailed structural assignment.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing significantly downfield in the spectrum, often in the range of δ 160-170 ppm.
The carbon atoms of the pyridine and aminophenyl rings resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm. The precise chemical shifts are influenced by the substituents on the rings. For example, carbons attached to the nitrogen atom in the pyridine ring and the amino group in the phenyl ring will have their chemical shifts shifted accordingly.
Interactive Data Table: ¹³C NMR Chemical Shifts for Related Pyridine and Carboxamide Structures
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | CDCl₃ | 168.92, 166.93 | 159.34, 157.71, 145.66, 138.48, 130.03, 128.76, 127.39, 106.10, 101.31 | 70.31, 70.21, 65.03, 64.41, 59.20, 58.95, 51.91, 29.31 |
| Pyridine researchgate.net | Dioxane | N/A | 149.9, 123.7, 135.9 | N/A |
| Pyridine researchgate.net | Ethanol (B145695) | N/A | 148.9, 124.3, 136.5 | N/A |
To unambiguously assign the proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. It helps to identify which protons are adjacent to each other in the molecule, which is invaluable for tracing the connectivity within the pyridine and aminophenyl rings.
The labile protons of the primary amine (NH₂) and the secondary amide (NH) groups can be definitively identified using deuterium exchange studies. researchgate.net Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the signals corresponding to these protons will broaden and eventually disappear from the ¹H NMR spectrum. This is because the protons are exchanged for deuterium atoms, which are not detected in ¹H NMR. This simple experiment provides unequivocal evidence for the presence and location of these functional groups. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key characteristic absorption bands for this compound include:
N-H Stretching: The primary amine (NH₂) and secondary amide (NH) groups exhibit characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band. In a study of 4-aminopyridine (B3432731), N-H asymmetric stretching was observed around 3436 cm⁻¹. researchgate.net
C=O Stretching: The carbonyl group of the amide function gives rise to a strong, sharp absorption band, typically in the range of 1680-1630 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring appear in the 1600-1450 cm⁻¹ region. For example, the C=N stretching vibration of the pyridine ring in 4-aminopyridine appears at 1602 cm⁻¹. researchgate.net
N-H Bending: The scissoring vibration of the primary amine (NH₂) is typically observed around 1650-1580 cm⁻¹.
Interactive Data Table: Key IR Absorption Frequencies for Related Structures
| Functional Group | Compound/Fragment | Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretching | 4-Aminopyridine researchgate.net | ~3436 |
| N-H Scissoring | 4-Aminopyridine researchgate.net | 1645 |
| C=N Stretching (Pyridine) | 4-Aminopyridine researchgate.net | 1602 |
| C=C Stretching (Pyridine) | 4-Aminopyridine researchgate.net | ~1507, ~1436 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. For this compound, the expected molecular weight is approximately 213.24 g/mol . sigmaaldrich.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. For instance, in a study of related aminopyridine derivatives, HRMS (ESI+) was used to confirm the calculated molecular formulas. nih.gov
Fragmentation patterns observed in the mass spectrum offer valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to piece together the structure of the parent molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique can be used to analyze the purity of this compound and to identify any impurities present. The sample is first vaporized and passed through a GC column, which separates the components of the mixture. Each separated component then enters the mass spectrometer for detection and identification.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction (XRD) is a cornerstone analytical technique in solid-state chemistry, providing unparalleled insights into the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, it is possible to determine the precise three-dimensional arrangement of atoms within a crystal lattice. This information is fundamental for confirming molecular structure, understanding intermolecular interactions, and identifying different solid-state forms of a compound. For this compound and its derivatives, both single crystal and powder XRD methods are invaluable for comprehensive structural elucidation.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a molecule and its arrangement within a crystal. This technique requires a high-quality single crystal, which, upon irradiation with a focused X-ray beam, produces a unique diffraction pattern. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the repeating unit in the crystal, known as the unit cell. From this map, the precise location of each atom can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related pyridine carboxamide derivatives provides significant insight into the expected structural features. For instance, the crystal structures of compounds like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and various metal complexes of pyridine carboxamide ligands have been extensively studied. researchgate.netrsc.orgresearchgate.net These studies consistently reveal key intermolecular interactions, such as hydrogen bonding, which play a crucial role in the formation of the crystal lattice.
In a typical crystal structure of a pyridine carboxamide derivative, the amide group and the nitrogen atoms of the pyridine ring are key sites for hydrogen bonding. For example, in the crystal structure of N'-(aminopyridine)-2-carboximidamide, intermolecular N-H···N hydrogen bonds link the molecules into a two-dimensional network. researchgate.net Similarly, for this compound, it is anticipated that the primary amine group (-NH2) on the phenyl ring, the amide N-H group, and the pyridine nitrogen atom would be actively involved in forming a robust hydrogen-bonding network, likely leading to the formation of dimers, chains, or more complex three-dimensional supramolecular architectures. nih.gov
The data obtained from a single crystal XRD analysis is typically presented in a crystallographic information file (CIF) and includes key parameters such as those illustrated for a representative related compound in the table below.
Table 1: Representative Crystallographic Data for a Pyridine Carboxamide Derivative (N-(4-nitrophenyl)quinoline-2-carboxamide). researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁N₃O₃ |
| Formula Weight | 293.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2928(3) |
| b (Å) | 13.6807(6) |
| c (Å) | 13.3131(7) |
| β (°) | 91.349(1) |
| Volume (ų) | 1327.9(1) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.466 |
| Hydrogen Bonds | N-H···O |
Note: This data is for a related compound, N-(4-nitrophenyl)quinoline-2-carboxamide, and serves to illustrate the type of information obtained from a single crystal XRD experiment. researchgate.net
Powder X-ray Diffraction for Polymorph Characterization
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.
A primary application of PXRD in the study of organic molecules like this compound is the identification and characterization of polymorphs. Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical industry.
While no specific polymorphism studies on this compound are documented in the literature, the general methodology would involve synthesizing the compound under various conditions (e.g., different solvents, temperatures, and rates of crystallization) to induce the formation of different crystalline forms. Each form would then be analyzed by PXRD. The resulting diffraction patterns would show distinct sets of peaks at characteristic 2θ values, confirming the existence of different polymorphs.
For example, a hypothetical PXRD analysis might reveal two polymorphs, Form A and Form B, with diffraction patterns as illustrated in the conceptual table below.
Table 2: Conceptual Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound.
| Form A (2θ values) | Form B (2θ values) |
| 8.5 | 9.2 |
| 12.3 | 11.8 |
| 15.8 | 16.5 |
| 19.1 | 20.4 |
| 21.7 | 22.1 |
| 25.0 | 26.3 |
Note: This table is purely illustrative of how PXRD data can distinguish between different polymorphs. Actual values would be determined experimentally.
By comparing the experimental PXRD pattern of a new batch of this compound to established patterns of known polymorphs, one can quickly and reliably determine the polymorphic form of the sample. This is crucial for ensuring consistency and quality control in any application of the compound.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This combustion analysis provides the empirical formula of a compound, which can then be compared to the theoretical formula calculated from its proposed molecular structure. It is one of the most basic and essential tests to confirm the purity and elemental composition of a newly synthesized compound.
The procedure involves accurately weighing a small amount of the sample and combusting it at a very high temperature in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are then separated and quantified by various detection methods.
For this compound, with a molecular formula of C₁₂H₁₁N₃O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The results from an experimental CHN analysis should closely match these theoretical values, typically within a narrow margin of ±0.4%, to validate the structure and purity of the synthesized compound.
Numerous studies on pyridine carboxamide derivatives report the use of elemental analysis to confirm their successful synthesis. aun.edu.eg The consistency between the calculated and found values provides strong evidence for the proposed chemical structure.
Table 3: Elemental Analysis Data for this compound and a Representative Derivative.
| Compound | Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |
| This compound | C₁₂H₁₁N₃O | Calculated | 67.59 | 5.20 | 19.70 |
| Found | - | - | - | ||
| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide aun.edu.eg | C₃₀H₂₂ClN₃OS | Calculated | 70.92 | 4.36 | 8.27 |
| Found | 70.94 | 4.35 | 8.31 |
Note: "Found" values for the title compound are not available in the searched literature and would be determined experimentally. The data for the derivative is included for illustrative purposes. aun.edu.eg
Any significant deviation between the found and calculated percentages could indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, elemental analysis is an indispensable tool in the spectroscopic characterization and structural elucidation of this compound and its derivatives.
Computational Chemistry and Theoretical Studies of N 2 Aminophenyl Pyridine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity, offering a lens into the molecule's fundamental chemical nature.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry, charge distribution, and various electronic properties of N-(2-aminophenyl)pyridine-4-carboxamide.
Theoretical studies on related pyridine-carboxamide derivatives have utilized DFT methods, often with the B3LYP functional and basis sets like 6-31G+(d,p) or 6-311G++(d,p), to achieve a detailed understanding of their molecular structure mdpi.comnih.gov. For this compound, such calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, analysis of similar structures shows that the amide group and the pyridine (B92270) ring tend to be nearly coplanar to maximize conjugation, though steric hindrance can cause deviations mdpi.com.
DFT is also employed to map the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) nih.gov. For this compound, negative potential sites are expected around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors. In contrast, the amine and amide hydrogens would represent positive potential sites, acting as hydrogen bond donors. This information is crucial for predicting non-covalent interactions with biological targets.
Table 1: Key Parameters from DFT Calculations on Heterocyclic Compounds
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides accurate bond lengths and angles for further simulations. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps in understanding the molecule's polarity and reactivity sites scirp.org. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions nih.gov. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons researchgate.net. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability nih.gov.
A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. Conversely, a large energy gap indicates high stability and low reactivity nih.gov. For this compound, the HOMO is likely distributed over the electron-rich aminophenyl ring, while the LUMO may be localized on the electron-deficient pyridine ring. The energy gap provides insights into the charge transfer interactions that can occur within the molecule, which is often linked to its biological activity scirp.org.
Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Implications
| Parameter | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability nih.gov. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution nih.gov. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system nih.gov. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal computational tools for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or nucleic acid.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site researchgate.net. This technique is instrumental in drug discovery for screening virtual libraries and proposing binding modes. For this compound, potential targets could include kinases, urease, or DNA, based on studies of similar pyridine carboxamide derivatives nih.govmdpi.comcmjpublishers.com.
The docking process involves placing the ligand in various conformations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The results provide a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as:
Hydrogen Bonds: Formed between the amide and amine groups of the ligand and polar residues in the protein active site.
π-π Stacking: Aromatic interactions between the pyridine or phenyl rings of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan.
Hydrophobic Interactions: Between the nonpolar regions of the ligand and hydrophobic pockets of the protein.
The output of a docking simulation is a binding score (or binding affinity), typically expressed in kcal/mol, which estimates the strength of the ligand-protein interaction. A lower binding energy indicates a more stable and favorable interaction. By comparing the binding affinities of different analogs of this compound, researchers can predict which modifications are likely to improve potency nih.gov.
Following docking, molecular dynamics (MD) simulations can be performed to validate the stability of the predicted binding pose. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the interaction and confirming that the key interactions identified in docking are maintained nih.gov.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are essential for optimizing lead compounds in drug discovery by establishing a correlation between a molecule's chemical structure and its biological activity.
Structure-Activity Relationship (SAR) analysis involves synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity. For this compound, SAR studies would involve modifying the pyridine and aminophenyl rings with different substituents to probe their effect on potency nih.gov. For example, adding electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions of the molecule nih.gov.
Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating a mathematical model that relates the chemical properties of a series of compounds to their biological activity researchgate.net. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated nih.govrsc.org. These fields are then correlated with biological activity to generate contour maps that show which regions of the molecule are sensitive to modification.
Green contours might indicate areas where bulky (steric) groups are favorable.
Blue contours could show where positively charged (electrostatic) groups enhance activity.
Red contours may highlight regions where negatively charged groups are preferred.
These models provide predictive power, allowing chemists to estimate the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis, thereby accelerating the drug discovery process nih.govrsc.org.
Impact of Substituent Modifications on Activity
Structure-Activity Relationship (SAR) studies, often guided by computational analysis, investigate how modifying the chemical structure of a compound affects its biological activity. For the this compound scaffold, modifications on both the pyridine and phenyl rings can significantly alter potency, selectivity, and pharmacokinetic properties.
Studies on related pyridine carboxamide and pyrimidine-4-carboxamide series have demonstrated key SAR trends:
Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate activity. For instance, in a series of nicotinamide (B372718) derivatives, a chloro-substituent at the 6-position of the pyridine ring was found to be important for antifungal activity. nih.gov
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In studies of pyridine-3-sulfonamides, derivatives containing a phenyl substituent were markedly less active than those with aliphatic lipophilic substituents. mdpi.com The activity was further diminished as the bulk and number of substituents on the phenyl ring increased. mdpi.com Conversely, in other series, specific substitutions like a para-fluoro or para-nitro group on an N-phenyl ring of pyridine-2-carboxamide have been studied to understand their impact on hydrogen bonding and π-stacking. researchgate.net
Conformational Restriction: Modifying substituents to restrict the molecule's conformation can enhance potency. In one study of pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased inhibitory potency threefold. researchgate.net
The following table summarizes findings on how different substituents affect the activity of related carboxamide compounds.
| Compound Series | Scaffold | Substituent Modification | Impact on Activity | Reference |
| Nicotinamides | Pyridine-3-carboxamide (B1143946) | 6-chloro on pyridine ring | Increased in vivo antifungal activity | nih.gov |
| Pyrimidine Carboxamides | Pyrimidine-4-carboxamide | (S)-3-phenylpiperidine replacing N-methylphenethylamine | 3-fold increase in inhibitory potency | researchgate.net |
| Pyrimidine Carboxamides | Pyrimidine-4-carboxamide | (S)-3-hydroxypyrrolidine replacing morpholine | 10-fold increase in activity and reduced lipophilicity | researchgate.net |
| Pyridine Sulfonamides | Pyridine-3-sulfonamide | Aliphatic (n-hexyl) vs. Aromatic (phenyl) | Aliphatic groups showed highest activity; aromatic groups diminished potency | mdpi.com |
Conformational Analysis and Intramolecular Interactions
Crystallographic studies of structurally similar compounds, such as N-(4-methoxyphenyl)picolinamide, show that the molecule is nearly planar. nih.gov The dihedral angle between the mean planes of the pyridine and benzene rings in this analog is reported to be 14.25 (5)°. nih.gov However, significant twisting can be introduced by certain substituents; for example, p-fluoro and p-methyl derivatives of N-phenylpicolinamide exhibit larger dihedral angles of 36.26° and 33.63°, respectively. nih.gov
The conformation is stabilized by intramolecular interactions, particularly hydrogen bonds. In related structures, an intramolecular N—H⋯O hydrogen bond is often observed, which contributes to the planarity of the molecule. researchgate.net
| Parameter | Description | Observed Value in Analogs | Reference |
| Dihedral Angle (Pyridine-Benzene) | The angle between the planes of the two aromatic rings. | 14.25 (5)° in N-(4-methoxyphenyl)picolinamide | nih.gov |
| Torsion Angle (N1—C5—C6—N2) | Rotation around the bond connecting the pyridine ring to the amide carbonyl. | 3.1 (4)° in N-(4-methoxyphenyl)picolinamide | nih.gov |
| Torsion Angle (C6—N2—C7—C8) | Rotation around the bond connecting the amide nitrogen to the phenyl ring. | 12.7 (6)° in N-(4-methoxyphenyl)picolinamide | nih.gov |
Hydrogen Bonding Networks
Hydrogen bonds are crucial non-covalent interactions that dictate the supramolecular assembly and crystal packing of this compound. researchgate.net These interactions can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).
Intramolecular Hydrogen Bonding: As noted in conformational analysis, intramolecular hydrogen bonds, often between the amide hydrogen and the nitrogen of the pyridine ring or an ortho-substituent on the phenyl ring, can stabilize the molecular conformation. researchgate.netrsc.org
Intermolecular Hydrogen Bonding: In the solid state, molecules of pyridine carboxamide derivatives are linked by extensive intermolecular hydrogen-bonding interactions. researchgate.net The amide and amine groups typically act as hydrogen bond donors (N-H), while the pyridine nitrogen and amide carbonyl oxygen serve as acceptors. mdpi.com This leads to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks that hold the crystal lattice together. researchgate.netresearchgate.net For instance, in the crystal structure of N'-(aminopyridine)-2-carboximidamide, intermolecular N-H···N hydrogen bonds link the molecules into a two-dimensional network.
The specific nature of the hydrogen-bonding network can be influenced by the presence of solvent molecules in the crystal, which can act as bridges between the primary molecules. mdpi.com
Hirshfeld Surface and Fingerprint Plot Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. mdpi.com
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. researchgate.netmdpi.com These plots display dₑ versus dᵢ, and the distribution of points is characteristic of specific interactions.
For compounds related to this compound, Hirshfeld analysis typically reveals the following contributions to crystal packing:
H···H contacts: Often the most significant contribution, arising from the abundance of hydrogen atoms on the molecular surface. researchgate.netnih.gov
C···H/H···C contacts: Representing interactions between carbon and hydrogen atoms, which are also very common. researchgate.netnih.gov
N···H/H···N and O···H/H···O contacts: These appear as sharp spikes on the fingerprint plot and correspond to the crucial hydrogen bonds that stabilize the crystal structure. mdpi.commdpi.com
The following table shows typical percentage contributions of various intermolecular contacts derived from Hirshfeld analysis for analogous molecular crystals.
| Interaction Type | Description | Typical Contribution (%) | Reference |
| H···H | Interactions between hydrogen atoms | 25 - 40% | mdpi.comnih.gov |
| C···H / H···C | Interactions between carbon and hydrogen atoms | 15 - 25% | researchgate.netnih.gov |
| N···H / H···N | Hydrogen bonds involving nitrogen atoms | 10 - 15% | mdpi.comnih.gov |
| S···H / H···S or O···H / H···O | Hydrogen bonds involving sulfur or oxygen | 10 - 20% | researchgate.netnih.gov |
| C···C | π-π stacking interactions | 5 - 10% | nih.gov |
This analysis provides a detailed picture of the forces governing the supramolecular architecture of the compound in its solid state.
Derivatives and Analogues of N 2 Aminophenyl Pyridine 4 Carboxamide
Design and Synthesis of Novel Derivatives
The journey of developing new drugs based on the N-(2-aminophenyl)pyridine-4-carboxamide scaffold begins with innovative design and synthesis strategies. These approaches aim to create a diverse library of compounds with improved potency, selectivity, and pharmacokinetic properties.
Structural Modifications and Scaffold Hybridization
A primary strategy in the design of novel derivatives involves the modification of the core structure and the hybridization of the pyridine (B92270) carboxamide scaffold with other pharmacologically relevant moieties. nih.gov The synthesis of such derivatives often involves multi-step processes. For instance, N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives have been synthesized by conjugating 2-amino-4-phenyl thiazoles with nicotinic acids, demonstrating the concept of pharmacophore hybridization to create compounds with potential applications in agriculture as agents against bacterial wilt. nih.gov This approach highlights the versatility of the pyridine carboxamide backbone in creating hybrid molecules that combine the therapeutic benefits of different chemical classes.
The general synthesis of pyridine carboxamide derivatives often relies on the condensation reaction between a substituted pyridine carboxylic acid and an appropriate amine. nih.gov For example, a series of novel N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by coupling nicotinic acid with various aminothiophenes. mdpi.com
Exploration of Substituent Effects on Biological Activity
The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the pyridine and the aminophenyl rings. The nature and position of these substituents can significantly influence the compound's interaction with its biological target.
For example, in a series of N-(4-phenylthiazol-2-yl) nicotinamide derivatives, the presence of electron-donating groups on the C ring was found to increase the antibacterial activity against the bacterial wilt pathogen Ralstonia solanacearum. nih.gov This structure-activity relationship (SAR) study revealed that specific substitutions are crucial for optimizing the desired biological effect. nih.gov
In another study focusing on antitubercular agents, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit. researchgate.net Detailed structure-activity relationship studies on this scaffold led to the identification of a lead candidate with potent activity against Mycobacterium tuberculosis. researchgate.net
The synthesis of various substituted pyridine-3-carboxamide (B1143946) analogs has been reported to yield compounds with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. nih.gov This underscores the importance of exploring a wide range of substituents to discover derivatives with specific and potent pharmacological profiles.
Pharmacological Profiling of Derivatives
The diverse structural modifications of the this compound scaffold have led to derivatives with a wide range of pharmacological activities. These compounds have been evaluated against various biological targets, demonstrating their potential in treating different diseases.
| Derivative Class | Target | Key Findings | Reference |
| Substituted Pyridine Carboxamides | SHP2 (Allosteric Inhibitors) | Compound C6 showed excellent inhibitory activity against SHP2 (IC50 = 0.13 nM) and antiproliferative effects on the MV-4-11 cell line (IC50 = 3.5 nM). | nih.gov |
| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides | Multiple Myeloma (MM) cells (RPMI8226) | Compound 8b exhibited potent anti-proliferative activity with an IC50 of 0.12 µM and induced apoptosis. | google.com |
| N-(4-aminopyridin-2-yl)amides | B-Raf(V600E) | Compound 4l showed potent inhibitory activity with an IC50 of 38 nM and displayed antiproliferative activities against colon cancer cell lines. | nih.gov |
| Pyridine-3-carboxamide analogs | Ralstonia solanacearum | Compound 4a was highly effective in inhibiting the bacterial wilt pathogen. | nih.gov |
| Pyridine Carboxamide Derivative (MMV687254) | Mycobacterium tuberculosis | Showed potent antitubercular activity and acted as a prodrug requiring AmiC-dependent hydrolysis for its anti-mycobacterial effect. | researchgate.net |
Prodrug Strategies for Enhanced Delivery or Efficacy
To overcome challenges such as poor solubility, limited bioavailability, or rapid metabolism, prodrug strategies are often employed in drug development. nih.govmdpi.com These strategies involve the chemical modification of the active drug molecule to form a temporarily inactive derivative that, upon administration, is converted back to the active form through enzymatic or chemical cleavage. nih.govmdpi.com
For aromatic amines like the N-(2-aminophenyl) moiety, several prodrug approaches can be considered. nih.gov These include the formation of N-acyl derivatives, N-acyloxyalkyl derivatives, and N-Mannich bases. nih.gov
N-Acyl Prodrugs: Acylation of the primary amino group can modulate the physicochemical properties of the parent drug. nih.gov While amides are generally more stable than esters, specific peptidases can facilitate their cleavage in vivo. nih.govtandfonline.com For instance, γ-glutamyl transpeptidase can be targeted for the release of drugs from their γ-glutamic acid conjugates. nih.gov
N-Acyloxyalkyl Prodrugs: These derivatives are designed to be cleaved by esterases, which are abundant in the body. nih.govresearchgate.net The enzymatic hydrolysis of the ester bond initiates a cascade reaction that ultimately releases the parent amine. nih.gov However, the stability of these prodrugs can be a concern, as they can be susceptible to chemical hydrolysis. nih.gov
N-Mannich Bases: These are formed by the reaction of an amine with an aldehyde and an active hydrogen-containing compound. nih.gov Cleavage of N-Mannich bases is often pH-dependent, with a higher rate of breakdown at physiological pH. nih.gov
Future Perspectives and Research Challenges
Development of Highly Selective Agents for Specific Biological Targets
A primary challenge in the development of N-(2-aminophenyl)pyridine-4-carboxamide-based therapeutics is achieving high selectivity for specific biological targets. The broad biological activity of pyridine (B92270) derivatives means that while they can interact with numerous targets, this can also lead to off-target effects. mdpi.comnih.gov Future research will need to focus on modifying the core structure to enhance selectivity.
Structure-activity relationship (SAR) studies on related pyridine carboxamide derivatives have shown that the nature and position of substituents on both the pyridine and phenyl rings play a crucial role in determining target affinity and selectivity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing and electron-donating groups significantly influenced their inhibitory activity against the FOXM1 transcription factor. mdpi.com Similarly, studies on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors revealed that conformational restriction of the N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency. acs.org
For this compound, future efforts will likely involve the synthesis and screening of a library of analogs with systematic variations. Key modifications could include:
Substitution on the aminophenyl ring: Introducing various functional groups at different positions of the 2-aminophenyl moiety to probe interactions with the target's binding pocket.
Modification of the pyridine ring: Altering the electronics and sterics of the pyridine ring, for example, by introducing substituents or replacing the pyridine with other heteroaromatic systems.
Isomeric variations: Exploring the biological activities of the corresponding N-(2-aminophenyl)pyridine-2-carboxamide and N-(2-aminophenyl)pyridine-3-carboxamide (nicotinamide) isomers. nih.govnih.gov
The following table summarizes SAR insights from related pyridine carboxamide derivatives that could guide the development of selective this compound analogs.
| Derivative Class | Key Structural Modifications | Impact on Selectivity/Activity | Target Class |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing/donating groups on the phenyl ring | Modulated FOXM1 inhibitory activity | Transcription Factors |
| Pyrimidine-4-carboxamides | Conformational restriction of N-alkyl-phenethylamine group | Increased inhibitory potency | Enzymes (NAPE-PLD) |
| Imidazo[1,2-a]pyridine-8-carboxamides | Variations in substituents | Optimized antimycobacterial activity and physicochemical properties | Bacterial Targets |
| 2-Aminonicotinamides | Modifications of the side chain attached to the amide nitrogen | Enhanced antifungal activity | Fungal Enzymes |
This table presents data on related but distinct chemical entities to inform potential strategies for this compound.
Addressing Drug Resistance Mechanisms
A significant hurdle in cancer therapy and the treatment of infectious diseases is the development of drug resistance. frontiersin.orgyoutube.com While there is no specific research on resistance to this compound, the broader class of pyridine-containing kinase inhibitors is being explored for its potential to overcome common resistance mechanisms. researchgate.netnih.gov
Future research on this compound should investigate its efficacy against drug-resistant cell lines and pathogens. Key research questions to address include:
Does this compound or its derivatives retain activity against cancer cells that have developed resistance to existing therapies?
Can these compounds inhibit targets that are not susceptible to known resistance mutations?
Could they be used in combination with other drugs to prevent or reverse resistance? nih.gov
For example, some kinase inhibitors based on pyrazolo[3,4-d]pyrimidine, a bioisostere of the adenine (B156593) core of ATP, have shown efficacy against cancers that are resistant to other treatments. nih.gov Given that this compound also possesses a heteroaromatic system capable of mimicking interactions with ATP-binding sites, it is plausible that its derivatives could be designed to be effective against resistant kinases.
Exploration of Novel Therapeutic Applications
The versatility of the pyridine carboxamide scaffold opens up possibilities for a wide range of therapeutic applications beyond a single target or disease area. nih.gov Research on compounds structurally related to this compound has revealed a plethora of biological activities.
Future research should systematically screen this compound and its analogs against a diverse panel of biological targets and in various disease models. Potential novel applications to explore include:
Antifungal agents: Derivatives of 2-aminonicotinamide have demonstrated potent activity against Candida albicans, including fluconazole-resistant strains, by targeting the cell wall. nih.govnih.gov
Antimycobacterial agents: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series against Mycobacterium tuberculosis. nih.gov
Anticancer agents: Various pyridine carboxamide derivatives have shown promise as inhibitors of kinases such as HPK1 and SHP2, which are attractive targets for cancer immunotherapy. nih.govnih.gov
Urease inhibitors: Pyridine carboxamide derivatives have been investigated for their ability to inhibit urease, an enzyme implicated in diseases caused by ureolytic bacteria. mdpi.com
Antileishmanial agents: N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as inhibitors of CYP51 and CYP5122A1 in Leishmania. nih.gov
The following table highlights some of the diverse biological activities observed in compounds with a pyridine carboxamide core, suggesting potential therapeutic avenues for this compound.
| Compound Class | Biological Activity | Potential Therapeutic Area |
| 2-Aminonicotinamides | Antifungal | Infectious Diseases |
| Imidazo[1,2-a]pyridines | Antimycobacterial | Infectious Diseases |
| Pyridine-2-carboxamides | HPK1 Inhibition | Oncology/Immunotherapy |
| Substituted Pyridine Carboxamides | SHP2 Inhibition | Oncology |
| Pyridine Carbothioamides | Urease Inhibition | Infectious Diseases |
| N-(thiophen-2-yl) Nicotinamides | Fungicidal | Agrochemical |
This table showcases the therapeutic potential of related pyridine carboxamide scaffolds.
Advanced Computational Methods for Drug Discovery
Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. emanresearch.orgopenmedicinalchemistryjournal.comnih.gov For this compound, advanced computational methods will be crucial for its future development.
Key computational approaches that will be instrumental include:
Molecular Docking: To predict the binding modes of this compound and its analogs within the active sites of various biological targets. This can help in understanding the key interactions that drive potency and selectivity.
Virtual Screening: To screen large virtual libraries of compounds based on the this compound scaffold against known protein structures, allowing for the rapid identification of potential hits for new targets.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to design new compounds with improved properties.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity, which can guide the design of novel scaffolds.
ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. mdpi.com
Preclinical and Clinical Development Considerations
Advancing this compound or its derivatives from a laboratory curiosity to a clinically approved drug is a long and complex process with numerous challenges. While no specific preclinical or clinical data for this compound is publicly available, the development pathways of other kinase inhibitors and pyridine-based drugs offer valuable insights into the hurdles that must be overcome. nih.govomicsx.comyoutube.com
Key considerations for the preclinical and clinical development of this compound class include:
Pharmacokinetics and Bioavailability: Ensuring that the compound has suitable absorption, distribution, metabolism, and excretion (ADME) properties is critical. For instance, some pyridine-2-carboxamide analogs have been optimized to achieve good oral bioavailability across multiple species. nih.gov
Toxicology: A thorough assessment of potential toxicity is required. This includes in vitro cytotoxicity assays against various cell lines and in vivo toxicology studies in animal models.
Efficacy in Animal Models: Demonstrating significant therapeutic efficacy in relevant animal models of disease is a prerequisite for advancing to clinical trials. For example, a substituted pyridine carboxamide derivative showed robust in vivo antitumor efficacy in a xenograft mouse model. nih.gov
Clinical Trial Design: If a candidate molecule reaches the clinical stage, the design of the clinical trials will be crucial. This includes defining the patient population, determining appropriate endpoints, and potentially identifying biomarkers to predict response to treatment. clinicaltrials.gov
The journey from a promising chemical scaffold to a marketed drug is fraught with challenges, but the unique properties of the this compound core warrant further investigation. Addressing the issues of selectivity, drug resistance, and demonstrating a favorable safety and efficacy profile in preclinical and clinical studies will be paramount to its future success.
Q & A
Q. What are the established synthetic routes for N-(2-aminophenyl)pyridine-4-carboxamide and its derivatives?
The synthesis typically involves multi-step procedures, including coupling reactions between pyridine-4-carboxylic acid derivatives and substituted anilines. For example, N-(2-aminophenyl)benzamide analogs (e.g., HDAC inhibitors like CI-994) are synthesized via sequential amidation and functional group protection/deprotection steps . Key reagents include coupling agents like HATU or EDCI, and reaction optimization focuses on solvent selection (e.g., DMF, THF) and temperature control to minimize side products.
Q. What techniques are recommended for structural characterization of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. Software suites like SHELXL (for refinement) and SHELXS (for solution) are widely used to analyze diffraction data, particularly for resolving bond angles and torsional conformations . Complementary techniques include H/C NMR for functional group verification and HPLC-MS for purity assessment.
Q. Which in vitro assays are suitable for preliminary biological evaluation of pyridine-4-carboxamide derivatives?
Anti-inflammatory activity is commonly assessed via enzyme inhibition assays (e.g., COX-1/COX-2) or cell-based models (e.g., LPS-induced cytokine release in macrophages). IC values are converted to logarithmic scales (pIC) for quantitative structure-activity relationship (QSAR) modeling . For HDAC inhibitors, histone acetylation levels can be quantified using Western blotting or fluorescence-based assays .
Advanced Research Questions
Q. How can 3D-QSAR models enhance the design of bioactive pyridine-4-carboxamide derivatives?
3D-QSAR methodologies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) leverage spatial and electrostatic descriptors to correlate molecular structure with activity. In a study on anti-inflammatory thiazolidinone derivatives, alignment rules were defined using energy-minimized conformers, and partial least squares (PLS) regression validated predictive power . Software such as VLife MDS facilitates descriptor calculation and model validation.
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in electron density maps or thermal parameters may arise from disorder, twinning, or poor data resolution. SHELXL’s twin refinement (TWIN command) and HKLF5 format are critical for handling twinned data. High-resolution datasets ( Å) improve model accuracy, while hydrogen-bonding networks and anisotropic displacement parameters refine molecular packing .
Q. How can synthetic pathways be optimized for pyridine-4-carboxamide derivatives with enhanced yields?
Catalytic methods, such as Pd-mediated cross-coupling for aryl-amide bond formation, improve efficiency. For example, benzannulation reactions using dithiazolylidenes enable regioselective synthesis of aminophenyl intermediates . Solvent-free conditions or microwave-assisted synthesis reduce reaction times, while column chromatography or recrystallization enhances purity.
Q. What methodologies address ecological toxicity gaps for pyridine-4-carboxamide derivatives?
In silico tools like ECOSAR or TEST (Toxicity Estimation Software Tool) predict acute/chronic toxicity endpoints when experimental data are absent. Read-across approaches extrapolate data from structurally similar compounds, though applicability requires validation via zebrafish embryo toxicity (ZFET) assays or algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
